

Physicochemical Properties of N-phenyl-3isothiazolamine: A Technical Guide

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Compound of Interest		
Compound Name:	N-phenyl-3-isothiazolamine	
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the physicochemical properties of **N-phenyl-3-isothiazolamine** is not readily available in publicly accessible scientific literature and chemical databases. This guide provides a comprehensive overview of the anticipated properties based on the chemical structure and data from analogous isothiazole derivatives. It further outlines detailed experimental protocols for the determination of these properties, should a sample of **N-phenyl-3-isothiazolamine** be synthesized.

Introduction to N-phenyl-3-isothiazolamine

N-phenyl-3-isothiazolamine belongs to the isothiazole class of heterocyclic compounds. The isothiazole ring is a five-membered aromatic ring containing one nitrogen and one sulfur atom. The presence of the phenylamino group at the 3-position is expected to significantly influence its physicochemical characteristics, including its solubility, basicity, and lipophilicity. These properties are critical in the context of drug development, as they govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent.

Predicted Physicochemical Properties

Quantitative data for **N-phenyl-3-isothiazolamine** is not available. However, by examining related isothiazole derivatives, we can infer a likely range for its key physicochemical parameters. The following table summarizes experimental data for structurally similar compounds to provide a comparative context.



Property	5- Phenylisothiaz ole	Isothiazolin-3- one	2-phenyl-1,2- benzisothiazol -3-(2H)-one	Predicted Range for N- phenyl-3- isothiazolamin e
Molecular Formula	C9H7NS	C3H3NOS	C13H9NOS	C9H8N2S
Molecular Weight (g/mol)	161.22	101.13[1]	227.28	176.24
Melting Point (°C)	44-45	Not Available	Not Available	Likely a solid at room temperature
Boiling Point (°C)	80 @ 0.3 Torr	Not Available	Not Available	High boiling point, likely > 200 °C at atm. pressure
Solubility	Insoluble in water	Soluble in water	Insoluble in water	Predicted to have low water solubility, soluble in organic solvents.
рКа	4.12 (Predicted)	Not Available	Not Available	Expected to be a weak base due to the phenylamino group.
logP	Not Available	-0.1 (Computed) [1]	3.0 (Computed)	Predicted to be moderately lipophilic.

Experimental Protocols for Physicochemical Characterization



For researchers who have synthesized **N-phenyl-3-isothiazolamine**, the following are detailed methodologies for the determination of its core physicochemical properties.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)[2]
- Capillary tubes (sealed at one end)[2]
- Thermometer[2]
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of the crystalline **N-phenyl-3-isothiazolamine** is finely powdered using a mortar and pestle to ensure uniform packing.[3]
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[3]
- Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[4] The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.[5]

Determination of Solubility

Solubility is determined in various solvents to understand the polarity and potential for formulation.



Apparatus:

- Small test tubes
- Vortex mixer
- Analytical balance

Procedure:

- Solvent Selection: A range of solvents of varying polarity should be used, including water, ethanol, acetone, and a nonpolar solvent like hexane.
- Measurement: A small, accurately weighed amount of N-phenyl-3-isothiazolamine (e.g., 1-5 mg) is placed in a test tube.[6] A known volume of the solvent (e.g., 1 mL) is added.[6]
- Equilibration: The mixture is vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes) and then allowed to stand to observe for any undissolved solid.[7]
- Qualitative Assessment: The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.[7] For quantitative analysis, the supernatant can be analyzed by a suitable technique (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved compound.

Determination of the Acid Dissociation Constant (pKa)

The pKa will quantify the basicity of the amino group in N-phenyl-3-isothiazolamine.

Apparatus:

- pH meter
- Burette
- Stir plate and stir bar
- Beaker

Procedure (Potentiometric Titration):



- Sample Preparation: A known concentration of N-phenyl-3-isothiazolamine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like ethanol or methanol) if the compound has low water solubility.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[8] The pH of the solution is measured after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

- Separatory funnel or vials
- Shaker
- UV-Vis spectrophotometer or HPLC system

Procedure (Shake-Flask Method):[9]

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the layers to separate.[10]
- Partitioning: A known amount of **N-phenyl-3-isothiazolamine** is dissolved in the octanol phase. This solution is then mixed with a known volume of the water phase in a separatory funnel or vial.[10]
- Equilibration: The mixture is shaken for a sufficient time to allow for the equilibrium partitioning of the compound between the two phases.[9]
- Phase Separation and Analysis: The two phases are separated. The concentration of the compound in each phase is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.[9]

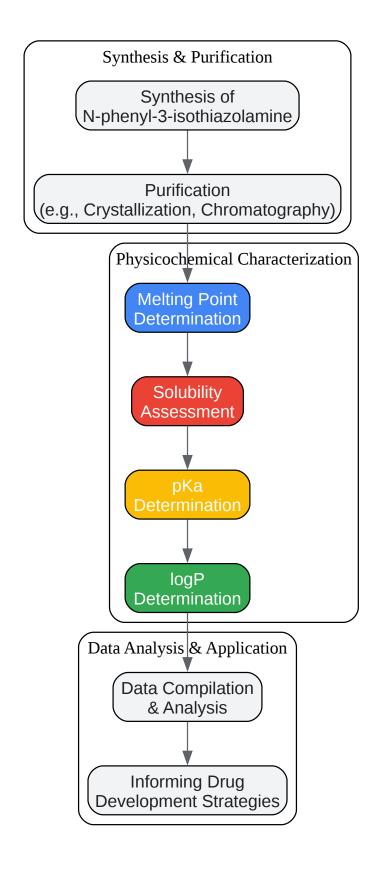


 Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[11]

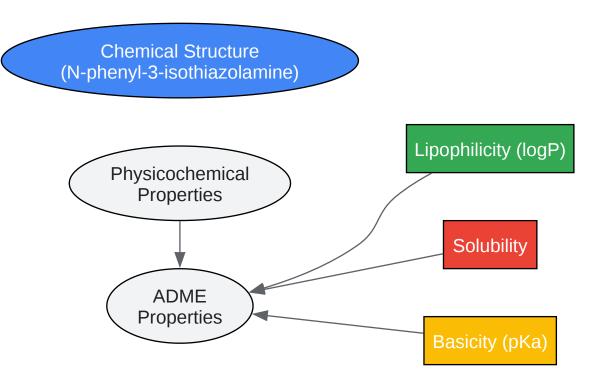
Workflow and Visualization

The following diagrams illustrate the logical workflow for the physicochemical characterization of a novel compound like **N-phenyl-3-isothiazolamine**.









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